![molecular formula C22H16BrN5O2S B2597129 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361477-94-3](/img/structure/B2597129.png)
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, cyano, bromophenyl, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the functional groups. For instance, the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide yields a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino and cyano groups.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation, nucleophiles for substitution reactions, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hypochlorite can yield different regioisomers, while substitution reactions can introduce various nucleophiles into the molecule.
科学的研究の応用
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit glycogen synthase kinase-3 by binding to its active site, thereby modulating its activity. The presence of functional groups like amino and cyano allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
3-amino-4-cyano-2-thiophenecarboxamides: Used as synthons for preparing thieno[3,2-d]pyrimidine derivatives.
Thienopyridine derivatives: Known for their antimicrobial and enzyme inhibitory activities.
Uniqueness
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo regio- and stereoselective reactions and its potential as a multi-target inhibitor make it a valuable compound for research and development.
特性
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c1-30-14-8-2-11(3-9-14)16-15(10-24)20(26)28-22-17(16)18(25)19(31-22)21(29)27-13-6-4-12(23)5-7-13/h2-9H,25H2,1H3,(H2,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELUIRCLCLGBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2597046.png)
![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)
![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)
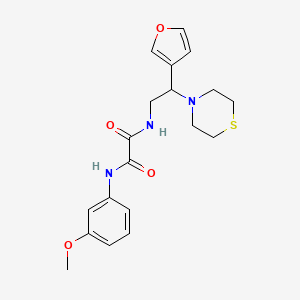
![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
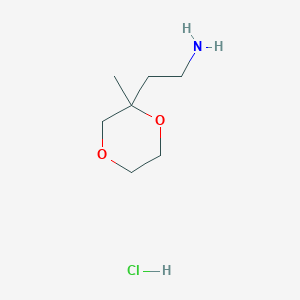

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)
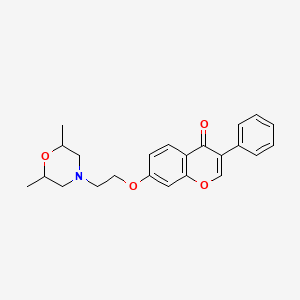
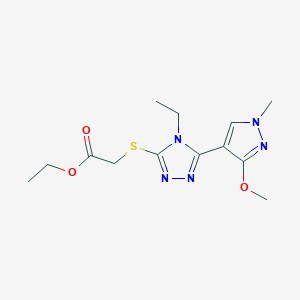
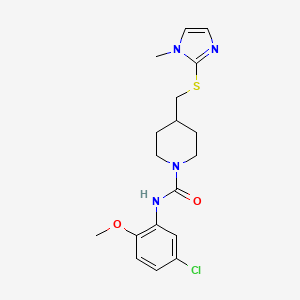
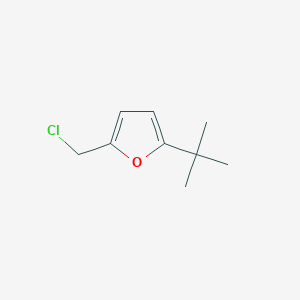
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
